Cas no 5440-53-9 (Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester)

Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester structure
5440-53-9 structure
Nome del prodotto:Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
Numero CAS:5440-53-9
MF:C17H23NO5
MW:321.368225336075
CID:368484
PubChem ID:227956

Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
    • diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate
    • 2-acetylamino-2-(2-methylbenzyl)malonic acid diethyl ester
    • AC1L5FVE
    • AC1Q63ZZ
    • Acetamino-(2-methyl-benzyl)-malonsaeure-diethy
    • acetylamino-(2-methyl-benzyl)-malonic acid diethyl ester
    • Acetylamino-(2-methyl-benzyl)-malonsaeure-diaethylester
    • AR-1I4613
    • CTK5A0870
    • diethyl (N-acetylamido)[(2-methylphenyl)methyl]malonate
    • diethyl (N-acetylamino)[(2-methylphenyl)methyl]malonate
    • diethyl acetamido(2-methylbenzyl)malonate
    • NSC20179
    • AKOS024326166
    • Diethyl acetamido[(2-methylphenyl)methyl]propanedioate
    • 5440-53-9
    • DTXSID40281119
    • NSC-20179
    • diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate
    • Inchi: InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,18,19)
    • Chiave InChI: MLOGBFRWXSOGML-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)C(CC1=CC=CC=C1C)(C(=O)OCC)NC(=O)C

Proprietà calcolate

  • Massa esatta: 321.15769
  • Massa monoisotopica: 321.158
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 9
  • Complessità: 417
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 81.7Ų

Proprietà sperimentali

  • Densità: 1.133
  • Punto di ebollizione: 466.4°Cat760mmHg
  • Punto di infiammabilità: 235.9°C
  • Indice di rifrazione: 1.51
  • PSA: 81.7

Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester Letteratura correlata

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd